Cas no 2228155-21-1 (3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine)

3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine
- EN300-1942748
- 2228155-21-1
-
- インチ: 1S/C10H8F5N/c11-5-1-2-6(12)8(13)7(5)9(16)3-10(14,15)4-9/h1-2H,3-4,16H2
- InChIKey: PSEJHFFSGAQLAC-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C(=CC=C(C=2F)F)F)(C1)N)F
計算された属性
- せいみつぶんしりょう: 237.05769007g/mol
- どういたいしつりょう: 237.05769007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1942748-0.1g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 0.1g |
$1307.0 | 2023-09-17 | ||
Enamine | EN300-1942748-2.5g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1942748-10g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1942748-5g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 5g |
$4309.0 | 2023-09-17 | ||
Enamine | EN300-1942748-10.0g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1942748-5.0g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1942748-0.25g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1942748-1.0g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1942748-1g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1942748-0.5g |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine |
2228155-21-1 | 0.5g |
$1426.0 | 2023-09-17 |
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amineに関する追加情報
Introduction to 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine (CAS No. 2228155-21-1)
3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine is a fluorinated heterocyclic amine that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and electronic properties. This compound, identified by the CAS number 2228155-21-1, belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and development. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical characteristics, such as enhanced metabolic stability and improved binding affinity to biological targets.
The fluorinated aromatic ring in 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine plays a crucial role in modulating its pharmacological properties. Fluorine atoms are well-known for their ability to influence molecular interactions through various mechanisms, including electronic effects, steric hindrance, and dipole moment adjustments. These features make fluorinated compounds particularly attractive for designing drugs with optimized pharmacokinetic profiles. Recent studies have highlighted the importance of fluorine substitution in enhancing the bioavailability and selectivity of therapeutic agents.
One of the most compelling aspects of 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine is its potential application in the development of novel pharmaceuticals. The cyclobutane core provides a rigid framework that can be engineered to interact selectively with biological receptors. Additionally, the trifluorophenyl group introduces additional electronic complexity, which can be exploited to fine-tune the compound's interaction with biological targets. This structural versatility has led to its investigation in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
Recent advancements in computational chemistry and molecular modeling have further elucidated the binding modes of 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine with target proteins. These studies have revealed that the compound can adopt multiple conformations upon binding to its intended biological targets, which contributes to its high affinity and selectivity. The fluorine atoms in the molecule are particularly important for stabilizing key interactions through halogen bonding and dipole interactions. Such insights have provided valuable guidance for medicinal chemists in optimizing the compound's pharmacological properties.
The synthesis of 3,3-difluoro-1-(2,3,6-trifluorophenyl)cyclobutan-1-amine represents another area of active research. Given its complex structure, multiple synthetic routes have been explored to achieve high yields and purity. Recent publications have described novel catalytic methods that enable the efficient introduction of fluorine atoms into the cyclobutane ring while maintaining regioselectivity. These advancements have not only improved the accessibility of the compound but also paved the way for exploring derivatives with enhanced biological activity.
In conclusion, 3, 3-difluoro, 1, (2, 3, 6-trifluorophenyl) cyclobutan, 1, -amine (CAS No. 2228155-21) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As our understanding of fluorinated molecules continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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